5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one
Description
Significance of 1,3,4-Oxadiazole (B1194373) Derivatives in Contemporary Chemical Research
Derivatives of 1,3,4-oxadiazole are a well-established class of compounds with a broad spectrum of biological activities. nih.gov Their diverse pharmacological profile has led to their investigation as potential antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer agents. nih.gov The stability of the 1,3,4-oxadiazole ring in biological systems makes it a desirable feature in the design of new drug candidates. nih.gov
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a significant area of focus, with numerous methodologies developed for their efficient preparation. jchemrev.com Common synthetic routes often involve the cyclization of acid hydrazides with various reagents. jchemrev.com The versatility of this core structure allows for the introduction of a wide range of substituents, enabling the fine-tuning of its physicochemical and biological properties.
Overview of Oxadiazolone Scaffolds in Synthetic Organic Chemistry
The oxadiazolone ring system, specifically the 1,3,4-oxadiazol-2(3H)-one tautomer, is a key structural motif in medicinal chemistry. These scaffolds are recognized for their diverse biological activities and their utility as synthetic intermediates. The synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives often involves the cyclization of semicarbazide (B1199961) derivatives or the reaction of hydrazides with phosgene (B1210022) or its equivalents.
The presence of the oxadiazolone core can impart favorable properties to a molecule, including improved metabolic stability and enhanced binding interactions with biological targets. The continued exploration of novel synthetic routes to functionalized oxadiazolones is an active area of research, aiming to expand the chemical space available for drug discovery.
Rationale for Investigating 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one
While specific research detailing the investigation of this compound is not extensively available in the public domain, a rationale for its synthesis and study can be inferred from the established principles of medicinal and synthetic chemistry. The incorporation of a halogen atom, such as iodine, onto an aromatic ring is a common strategy in drug design. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
The iodo-substituent on the phenyl ring of this compound makes it a valuable intermediate for further synthetic transformations. Iodoarenes are versatile precursors for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are powerful tools for the construction of complex molecular architectures. mdpi.com This synthetic handle would allow for the facile introduction of diverse functional groups at the 2-position of the phenyl ring, enabling the creation of a library of novel compounds for biological screening.
Furthermore, the combination of the biologically active 1,3,4-oxadiazol-2(3H)-one core with an iodinated phenyl ring presents an interesting scaffold for investigating structure-activity relationships. The position of the iodine atom could influence the molecule's conformational preferences and its interactions with biological macromolecules.
Below is a data table summarizing the known properties of this compound.
| Property | Value |
| CAS Number | 1092114-27-6 |
| Molecular Formula | C₈H₅IN₂O₂ |
| Molecular Weight | 288.04 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
5-(2-iodophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXIRBYXOKRIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Mechanistic Studies
Detailed Mechanistic Investigations of 1,3,4-Oxadiazol-2(3H)-one Formation
The construction of the 1,3,4-oxadiazol-2(3H)-one ring system is a focal point of synthetic organic chemistry due to the significant biological activities associated with this scaffold. The primary mechanistic pathways elucidated for its formation include nucleophilic addition-elimination sequences, cycloadditions involving nitrile imine intermediates, and intramolecular cyclizations governed by established stereoelectronic principles.
A prevalent and classical mechanistic route to 1,3,4-oxadiazol-2(3H)-ones involves a sequence of nucleophilic addition and elimination reactions. This pathway typically starts with a nucleophilic acyl hydrazide and a carbonyl source. For instance, the reaction of a fatty acid hydrazide with 1,1'-carbonyldiimidazole (B1668759) (CDI) exemplifies this sequence. rdd.edu.iq
A more contemporary and highly efficient pathway involves the intermediacy of nitrile imines in a [3+2] cycloaddition reaction. nih.govresearchgate.net Nitrile imines are versatile 1,3-dipoles that can be generated in situ from precursors like hydrazonoyl chlorides upon treatment with a base.
In this mechanism, the hydrazonoyl chloride is dehydrohalogenated to form the transient, high-energy nitrile imine. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile. For the synthesis of 1,3,4-oxadiazol-2(3H)-ones, carbon dioxide (CO2) serves as the C1 synthon and dipolarophile. nih.govresearchgate.net The concerted [3+2] cycloaddition between the nitrile imine and a C=O bond of carbon dioxide directly furnishes the 1,3,4-oxadiazol-2(3H)-one ring system. This method is notable for its high atom economy and for utilizing CO2 as a renewable feedstock. The efficacy of this reaction is often enhanced by specific catalysts that can activate the CO2 molecule, rendering it a more reactive dipolarophile. nih.govresearchgate.net
Intramolecular cyclization reactions provide another fundamental route to the oxadiazole core, and their outcomes are often predictable by Baldwin's rules for ring closure. The oxidative cyclization of N-acylhydrazones is a prime example where these principles apply. nih.govresearchgate.netrsc.org N-acylhydrazones, readily prepared from the condensation of acyl hydrazides and aldehydes, can undergo cyclization upon treatment with an oxidizing agent.
The key mechanistic step is the intramolecular attack of an oxygen atom (typically the amidic oxygen of the acyl hydrazide moiety) onto the imine carbon. This process is classified as a 5-exo-trig cyclization: '5' for the number of atoms in the forming ring, 'exo' because the bond being formed is outside the existing ring of the substrate, and 'trig' because the electrophilic carbon being attacked is trigonal (sp2 hybridized). According to Baldwin's rules, 5-exo-trig cyclizations are stereoelectronically favored processes, making this a kinetically facile pathway. nih.gov The initial cyclization yields a dihydro-1,3,4-oxadiazole intermediate, which is subsequently oxidized to the aromatic 1,3,4-oxadiazole (B1194373) product. While this specific example leads to a 1,3,4-oxadiazole, analogous intramolecular nucleophilic attacks onto a carbonyl group are central to forming the 1,3,4-oxadiazol-2(3H)-one ring from different precursors, also following favored cyclization pathways.
The choice of catalyst and reaction conditions critically determines the efficiency, yield, and sometimes the operative mechanistic pathway in the synthesis of 1,3,4-oxadiazol-2(3H)-ones. A wide array of catalytic systems have been developed to promote these transformations.
For instance, copper catalysts are effective in promoting the oxidative cyclization of N-acylhydrazones. rsc.org In the 1,3-dipolar cycloaddition pathway, the combination of cesium fluoride (B91410) (CsF) and 18-crown-6 (B118740) has been shown to be pivotal in enhancing the reactivity of CO2, thereby facilitating its cycloaddition with the nitrile imine. nih.govresearchgate.net Dehydrative cyclizations of diacylhydrazines often require strong dehydrating agents like phosphorus oxychloride (POCl3), thionyl chloride, or triflic anhydride. nih.goveurekaselect.com More modern and milder reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have also been employed for this purpose. nih.gov
The reaction solvent can also play a mechanistic role. Theoretical studies on the analogous synthesis of 1,3,4-oxadiazole-2-thiols have shown that solvents like dimethylformamide (DMF) can actively assist in the reaction, influencing product selectivity. dntb.gov.ua Non-conventional energy sources like microwave irradiation have been used to accelerate reactions, often leading to shorter reaction times and improved yields. jchemrev.com The table below summarizes the impact of various catalysts and reagents.
| Catalyst/Reagent | Reaction Type | Role/Effect | Reference |
|---|---|---|---|
| Copper (Cu2+) | Oxidative Cyclization | Promotes oxidation of N-acylhydrazone precursor. | rsc.org |
| CsF / 18-crown-6 | [3+2] Cycloaddition | Activates CO2 as a dipolarophile for reaction with nitrile imine. | nih.govresearchgate.net |
| Phosphorus Oxychloride (POCl3) | Dehydrative Cyclization | Acts as a strong dehydrating agent for cyclization of diacylhydrazines. | nih.goveurekaselect.com |
| EDC (Carbodiimide) | Dehydrative Cyclization | Serves as a mild dehydrating agent for cyclodehydration. | nih.gov |
| Molecular Iodine (I2) | Oxidative Cyclization | Acts as a metal-free oxidant for cyclization of acyl hydrazones. | jchemrev.com |
| Lead Dioxide (PbO2) | Oxidative Cyclization | Used as an oxidizing agent to convert hydrazones to oxadiazoles. | rdd.edu.iq |
Computational Mechanistic Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms of heterocyclic compound formation. mdpi.com Although specific DFT studies on the formation mechanism of 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one were not identified, analyses of related 1,3,4-oxadiazole syntheses provide significant mechanistic insights.
These computational studies are used to:
Determine Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the potential energy surface for a reaction. This allows for the comparison of different possible mechanisms (e.g., concerted vs. stepwise cycloaddition) and identification of the most energetically favorable pathway.
Analyze Solvent Effects: Theoretical models, such as Onsager's reaction field theory, can be combined with DFT to understand how solvents influence reaction outcomes. For the synthesis of 1,3,4-oxadiazole-2-thiol, ab initio studies confirmed the suitability of DMF as a reaction medium, suggesting its active participation in the mechanism. dntb.gov.ua
Investigate Electronic Properties: DFT calculations are used to determine the electronic properties of molecules, such as HOMO-LUMO energy levels, molecular electrostatic potential, and natural bond orbitals. mdpi.comnih.govresearchgate.net This information is crucial for understanding the reactivity of intermediates like nitrile imines and the stability of the final oxadiazole products. For instance, analyzing the frontier molecular orbitals (HOMO/LUMO) of a nitrile imine and CO2 can explain the regioselectivity and reactivity in their [3+2] cycloaddition. researchgate.net
| Computational Method | Application in Mechanistic Analysis | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and investigation of electronic properties (HOMO/LUMO). | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Analysis of electronic transitions and photophysical properties, relevant for photo-mediated reactions. | nih.govresearchgate.net |
| Onsager's Reaction Field Theory | Modeling the effect of solvent on reaction pathways and product selectivity. | dntb.gov.ua |
| Ab Initio Methods | High-level calculations to support reaction mechanisms and the role of reaction media. | dntb.gov.ua |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the carbon-hydrogen framework.
A complete assignment of the proton (¹H) and carbon (¹³C) signals for 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one is achieved through a suite of 1D and 2D NMR experiments.
¹H NMR: The proton spectrum is expected to show signals corresponding to the four protons on the disubstituted phenyl ring and one labile proton from the N-H group of the oxadiazolone ring. The aromatic protons typically appear as a complex multiplet system due to spin-spin coupling.
¹³C NMR: The carbon spectrum displays signals for all eight carbon atoms in the molecule. This includes two carbons in the oxadiazolone ring (a carbonyl carbon and a carbon double-bonded to nitrogen) and six carbons in the iodophenyl ring (two quaternary carbons and four proton-ated carbons).
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this molecule, COSY is crucial for establishing the connectivity between adjacent protons on the iodophenyl ring, helping to trace the spin system and assign the relative positions of the aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov It allows for the unambiguous assignment of each protonated carbon in the iodophenyl ring by linking the already assigned proton signals to their corresponding carbon resonances. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.com This is particularly powerful for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected between the protons of the iodophenyl ring and the C5 carbon of the oxadiazolone ring, definitively confirming the attachment point between the two ring systems. youtube.com Correlations from the N-H proton to the C2 and C5 carbons of the oxadiazolone ring would also solidify the ring structure assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2 (C=O) | - | ~155.0 | NH → C2 |
| C5 | - | ~158.0 | H6', NH → C5 |
| NH | ~12.0 (broad s) | - | - |
| C1' | - | ~120.0 | H3', H6' → C1' |
| C2' | - | ~95.0 | H3', H4' → C2' |
| C3' | ~8.0 (dd) | ~135.0 | H4' → C3' |
| C4' | ~7.3 (td) | ~130.0 | H3', H5' → C4' |
| C5' | ~7.6 (td) | ~132.0 | H4', H6' → C5' |
Note: Chemical shifts are hypothetical and can vary based on solvent and experimental conditions. Coupling patterns: s = singlet, dd = doublet of doublets, td = triplet of doublets.
The substitution pattern on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons. The iodine atom at the C2' position exerts a strong anisotropic and heavy-atom effect.
Iodine's Heavy-Atom Effect: The most notable impact is on the directly substituted carbon, C2'. The heavy iodine atom causes a significant upfield shift (to a lower ppm value) for C2' compared to an unsubstituted phenyl ring, a phenomenon well-documented in ¹³C NMR spectroscopy.
Inductive and Anisotropic Effects: The electron-withdrawing nature of the oxadiazolone ring and the iodine substituent leads to a general downfield shift for the protons on the iodophenyl ring compared to benzene. The proton ortho to the iodine (H3') and the proton ortho to the oxadiazolone substituent (H6') are expected to be the most deshielded and appear furthest downfield due to proximity to the electron-withdrawing groups. The remaining protons (H4', H5') would resonate at intermediate fields, with their precise shifts determined by the combined electronic effects and through-space interactions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The 1,3,4-oxadiazol-2(3H)-one ring exhibits several characteristic vibrational bands that are useful for its identification. These modes are largely independent of the phenyl substituent and serve as diagnostic markers for the heterocyclic core.
Table 2: Characteristic Vibrational Frequencies for the 1,3,4-Oxadiazol-2(3H)-one Moiety
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching | 3300 - 3100 | Medium-Strong |
| C=O Stretching (Amide I) | 1780 - 1740 | Strong |
| C=N Stretching | 1650 - 1610 | Medium |
| Ring C-O-C Stretching | 1250 - 1150 | Strong |
The C=O stretching vibration at a relatively high wavenumber is characteristic of a carbonyl group within a five-membered ring, while the N-H and C=N stretching frequencies confirm the key functional groups of the oxadiazolone heterocycle. neliti.comresearchgate.net
The introduction of a heavy iodine atom onto the phenyl ring has a discernible effect on the vibrational spectrum.
Mass Effect: The increased mass of the substituent can lead to a slight lowering of the frequencies for skeletal vibrations of the entire molecule. libretexts.org
C-I Stretching Mode: The most direct impact is the appearance of a new vibrational mode corresponding to the C-I bond stretch. This is a low-frequency vibration, typically observed in the far-infrared or Raman spectrum in the range of 600-500 cm⁻¹.
Aromatic C-H Modes: The substitution pattern affects the aromatic C-H out-of-plane bending vibrations, which are often observed in the 900-650 cm⁻¹ region. The specific pattern of these bands can help confirm the ortho-disubstitution of the phenyl ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₅IN₂O₂), the calculated exact mass is approximately 303.94 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 304. The fragmentation pattern provides valuable structural confirmation. The presence of iodine is readily identified by its single stable isotope at mass 127.
A plausible fragmentation pathway would involve initial cleavages of the oxadiazolone ring or the bond connecting the two rings.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 304 | [C₈H₅IN₂O₂]⁺˙ | (Molecular Ion) |
| 204 | [C₇H₄IO]⁺ | CO, N₂H |
| 203 | [C₇H₄I]⁺ | CO, N₂H, H |
| 127 | [I]⁺ | C₈H₅N₂O₂ |
Key fragmentation steps likely include:
Cleavage of the oxadiazole ring to lose stable neutral molecules like CO or N₂.
Formation of the stable 2-iodobenzoyl cation ([C₇H₄IO]⁺) at m/z 231, followed by the loss of CO to give the 2-iodophenyl cation ([C₇H₄I]⁺) at m/z 204.
Cleavage of the C-I bond, although less common, could lead to fragments without iodine.
The analysis of these fragmentation pathways, guided by general knowledge of oxadiazole mass spectrometry, provides strong corroborating evidence for the proposed structure. researchgate.netcapes.gov.br
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis light typically corresponds to π→π* and n→π* transitions. The 1,3,4-oxadiazole (B1194373) ring, in conjunction with the phenyl substituent, forms a conjugated system that dictates its photophysical behavior. mdpi.comresearchgate.net
The electronic absorption properties of 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents on the phenyl ring and the solvent polarity. researchgate.net The electronic transitions are typically of the π→π* type, originating from the delocalized π-system extending over the phenyl and oxadiazole rings. nih.gov
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEG-3 | THF | 300 | mdpi.com |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEG-4 | THF | 300 | mdpi.com |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol | Not Specified | 320 and 215 | researchgate.net |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the analysis of crystal structures of analogous 1,3,4-oxadiazole derivatives offers valuable insights into its likely molecular architecture and packing in the crystalline state.
| Compound | Crystal System | Space Group | Dihedral Angle (Oxadiazole-Phenyl) (°) | Reference |
|---|---|---|---|---|
| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | Monoclinic | P21/c | 3.34(18) | nih.gov |
| 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione | Monoclinic | P21/n | 6.93(2) | researchgate.net |
| 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one | Not Specified | Not Specified | 6.77(17) | iucr.org |
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a crucial role in the stability of its crystalline lattice.
C-H···O Interactions: The presence of oxygen atoms in the oxadiazole ring and the carbonyl group makes them potential acceptors for hydrogen bonds. Weak C-H···O hydrogen bonds, involving aromatic or other C-H donors, are commonly observed in the crystal structures of related compounds, contributing to the formation of extended supramolecular architectures. iucr.org
I···π Interactions: A particularly interesting and potentially significant interaction for this molecule is the halogen bond, specifically an I···π interaction. The iodine atom, being a heavy and polarizable halogen, can act as a Lewis acid and interact with the electron-rich π-system of an adjacent phenyl or oxadiazole ring. This type of interaction is increasingly recognized as a powerful tool in crystal engineering. nih.gov
π-π Stacking: The planar nature of the aromatic and heteroaromatic rings can lead to π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are driven by electrostatic and van der Waals forces and are a common feature in the crystal packing of such molecules. rsc.orgresearchgate.net
Tautomerism Investigations (where applicable, e.g., thiol-thione tautomerism in related derivatives)
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For 1,3,4-oxadiazol-2(3H)-one, the potential for lactam-lactim tautomerism exists, where the proton on the nitrogen atom can migrate to the exocyclic oxygen atom of the carbonyl group.
While the lactam form is generally predominant for 1,3,4-oxadiazol-2(3H)-ones, studies on the analogous 1,3,4-oxadiazole-2(3H)-thiones provide valuable insight into this equilibrium. In these sulfur-containing derivatives, the thiol-thione tautomerism is well-documented. researchgate.netnih.gov Spectroscopic and crystallographic studies have shown that 5-substituted-1,3,4-oxadiazole-2(3H)-thiones predominantly exist in the thione form in both the solid state and in solution. researchgate.net The presence of a strong N-H stretching band in the IR spectrum and a signal for the N-H proton in the 1H NMR spectrum are characteristic of the thione tautomer. researchgate.net Theoretical calculations on related systems also support the greater stability of the thione/lactam form over the thiol/lactim form. nih.gov
By analogy, it is highly probable that this compound exists almost exclusively in the lactam (keto) form, with the proton residing on the nitrogen atom of the oxadiazole ring.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of many-body systems. It is frequently employed to study substituted 1,3,4-oxadiazole (B1194373) derivatives, providing valuable data on their molecular geometry, orbital energies, and charge distributions. ajchem-a.comresearchgate.net
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable conformation of the molecule. For 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(phenyl)-C(oxadiazole) | ~1.46 Å |
| Bond Length | C=O (oxadiazole) | ~1.21 Å |
| Bond Length | C-I | ~2.10 Å |
| Bond Angle | C-C-N (linking rings) | ~120° |
| Dihedral Angle | I-C-C-N | Non-planar |
Note: These are estimated values based on typical bond lengths and angles for similar structures and require specific calculations for confirmation.
Molecular Orbital Analysis (HOMO-LUMO Energies and Charge Transfer)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO may be distributed over the electron-deficient oxadiazolone ring. This distribution would facilitate intramolecular charge transfer upon electronic excitation.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the iodophenyl ring |
| LUMO | -1.8 | Distributed over the 1,3,4-oxadiazol-2(3H)-one moiety |
| HOMO-LUMO Gap | 4.7 | Indicates good kinetic stability |
Note: These values are illustrative and would be determined with precision through DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted in terms of stabilizing donor-acceptor interactions.
Mulliken and Natural Population Analysis (MPA, NPA) Charges
Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom in a molecule. These charges provide information about the distribution of electrons and can be used to identify electrophilic and nucleophilic sites.
In this compound, it is expected that the oxygen and nitrogen atoms of the oxadiazole ring will carry negative charges due to their high electronegativity. The carbonyl carbon and the carbon atom attached to the iodine would likely be electrophilic centers. The iodine atom itself may exhibit a complex charge distribution due to its size and polarizability.
Table 3: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms in this compound
| Atom | Predicted NPA Charge (e) |
| O (carbonyl) | -0.55 |
| N (in ring) | -0.30 |
| C (carbonyl) | +0.60 |
| C (attached to I) | +0.10 |
| I | -0.05 |
Note: These charge values are hypothetical and serve as an example of what a detailed NPA calculation might reveal.
Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.
Computational NMR Chemical Shift Prediction (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. By predicting the ¹H and ¹³C NMR spectra, computational chemistry can aid in the structural elucidation of newly synthesized compounds.
For this compound, the GIAO method would predict the chemical shifts for each unique proton and carbon atom. The calculated shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the iodophenyl ring would show distinct chemical shifts depending on their proximity to the electron-withdrawing iodine atom and the oxadiazole ring. The carbon atoms in the oxadiazole ring, particularly the carbonyl carbon, are expected to have characteristic downfield shifts.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (oxadiazole) | ~155.0 |
| C-N (oxadiazole) | ~158.0 |
| C (phenyl, attached to oxadiazole) | ~128.0 |
| C (phenyl, attached to Iodine) | ~95.0 |
Note: These are estimated chemical shifts and would need to be calculated and referenced against a standard like TMS.
Theoretical IR and Raman Spectral Simulations
Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for understanding the vibrational modes of a molecule. By employing methods like Density Functional Theory (DFT), researchers can calculate the vibrational frequencies and intensities of a molecule's normal modes. A Potential Energy Distribution (PED) analysis is then often used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsion of particular bonds or functional groups.
For this compound, these simulations would provide a detailed vibrational profile. For instance, characteristic vibrational frequencies for the C=O, C-N, and C-O-C bonds within the oxadiazole ring, as well as the C-I bond of the iodophenyl group, could be precisely calculated and assigned. This theoretical data is invaluable for interpreting experimentally obtained IR and Raman spectra, helping to confirm the molecular structure and identify key functional groups.
Table 1: Illustrative Theoretical Vibrational Frequencies and PED Assignments for a Substituted Oxadiazole Derivative
| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Potential Energy Distribution (PED) Assignment |
| 3100-3000 | Medium | Strong | Aromatic C-H stretching |
| 1780-1750 | Strong | Medium | C=O stretching in the oxadiazole ring |
| 1600-1580 | Strong | Strong | C=N stretching in the oxadiazole ring |
| 1250-1200 | Strong | Medium | Asymmetric C-O-C stretching |
| 1050-1000 | Medium | Strong | Symmetric C-O-C stretching |
| 700-650 | Strong | Medium | C-I stretching |
Note: This table is illustrative and does not represent actual calculated data for this compound, but rather the type of data that would be generated from such a study.
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Maxima
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. This allows for the prediction of electronic absorption spectra, including the maximum absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) range. The calculations also provide information about the nature of the electronic transitions, such as n→π* or π→π*, and the orbitals involved.
For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, which is a result of electron transitions between molecular orbitals. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can help in understanding the charge transfer characteristics within the molecule upon electronic excitation. These theoretical predictions are crucial for corroborating experimental spectroscopic data and understanding the photophysical properties of the compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's conformational flexibility, dynamic stability, and interactions with its environment, such as solvent molecules.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would offer insights into how the solvent molecules arrange around the solute and how these interactions influence the compound's conformation and dynamics. Properties such as the radius of gyration and solvent accessible surface area can be monitored throughout the simulation to assess the compactness and exposure of different parts of the molecule.
Theoretical Reactivity Descriptors
Theoretical reactivity descriptors, derived from conceptual DFT, are used to predict the reactivity of different sites within a molecule. Fukui functions, for example, indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. Bond dissociation energies (BDE) for hydrogen abstraction are another important descriptor, quantifying the energy required to homolytically break a specific C-H bond, which is crucial for understanding antioxidant activity and metabolic stability.
For this compound, calculating these descriptors would map out its chemical reactivity. The Fukui functions would highlight the most reactive atoms for different types of chemical reactions. The BDE for the N-H bond in the oxadiazolone ring would also be of interest for understanding its potential as a hydrogen atom donor.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their theoretical interactions. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods correlate the theoretical interaction energies of a set of molecules with a target receptor to their 3D structural and electronic properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
While a full QSAR study requires a dataset of multiple compounds, a hypothetical study including this compound would involve aligning it with other similar molecules and calculating their molecular fields. The resulting CoMFA and CoMSIA models, often visualized as contour maps, would highlight which regions of the molecule are sensitive to modifications and how changes in steric bulk, charge distribution, or hydrophobicity might affect its theoretical interactions. For instance, a CoMFA study on a series of 1,3,4-oxadiazol-2-one derivatives could reveal the importance of the electronegative nature of the heterocyclic ring for interactions. nih.gov
Table 2: Statistical Parameters for a Hypothetical 3D-QSAR Model
| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | Field Contributions |
| CoMFA | > 0.5 | > 0.9 | Steric, Electrostatic |
| CoMSIA | > 0.5 | > 0.9 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
Note: This table presents typical statistical validation parameters for robust QSAR models and is for illustrative purposes.
Molecular Docking Simulations for Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.
A molecular docking simulation of this compound into the binding site of a relevant protein target would provide a detailed 3D model of their interaction. This model would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The docking score, an estimation of the binding affinity, can be used to rank-order different compounds. Such studies are foundational for understanding the structural basis of a molecule's potential biological activity, without interpreting the biological outcome itself. For example, docking studies on similar 1,3,4-oxadiazole derivatives have been used to explore their interactions with various enzymes.
Advanced Applications and Research Potential Non Prohibited Areas
Role of the 5-(2-Iodophenyl)-1,3,4-oxadiazol-2(3H)-one Scaffold in Materials Science
The 1,3,4-oxadiazole (B1194373) core is a well-established pharmacophore in medicinal chemistry and a functional unit in materials science. nih.govresearchgate.netnih.gov Derivatives of 1,3,4-oxadiazole are known for their thermal and chemical stability, which are crucial properties for materials used in electronic devices. researchgate.net The oxadiazole ring is electron-deficient, which often imparts electron-transporting capabilities to materials that incorporate this scaffold. rsc.org
The incorporation of the this compound scaffold into polymers or as a component of small molecules could lead to materials with tailored properties. The iodophenyl group offers a reactive handle for further functionalization, allowing for the synthesis of a diverse library of materials. For instance, the iodine atom can be substituted through various cross-coupling reactions to introduce different organic fragments, thereby tuning the material's electronic and photophysical properties.
Moreover, oxadiazole-containing materials have been investigated for their applications in organic light-emitting diodes (OLEDs), often serving as electron transporters or as part of the emissive layer. rsc.org The specific substitution pattern of this compound may lead to unique intermolecular interactions in the solid state, influencing thin-film morphology and, consequently, device performance. The development of novel polymers and small molecules based on this scaffold is a promising area of research in the quest for new functional organic materials. nih.gov
Applications in Catalysis as Ligands or Reagents
While the direct catalytic activity of this compound has not been reported, its structure suggests potential applications in the field of catalysis, particularly as a ligand for transition metal catalysts. The 1,3,4-oxadiazole ring contains nitrogen and oxygen atoms with lone pairs of electrons that could coordinate to a metal center. chim.itmdpi.com
The design of ligands is crucial for controlling the reactivity and selectivity of catalytic reactions. The steric and electronic properties of the this compound scaffold could be advantageous in certain catalytic transformations. The 2-iodophenyl group, in addition to being a site for further modification of the ligand structure, could also influence the catalytic activity through electronic effects.
Furthermore, the iodine atom itself can participate in certain catalytic cycles, for example, in oxidative addition reactions. Although less common than palladium or copper catalysis, iodine-mediated reactions are a growing field. rsc.org The presence of the iodine atom on the phenyl ring makes this compound a potential substrate or reagent in cross-coupling reactions, which are fundamental in modern organic synthesis. mdpi.comnih.gov
Potential as Chemical Probes or Building Blocks in Complex Molecule Synthesis
The 1,3,4-oxadiazole scaffold has been incorporated into various chemical probes for the detection of ions and neutral molecules. researchgate.netnih.govnih.gov These probes often rely on changes in their fluorescence or color upon binding to the analyte. The this compound molecule could serve as a platform for the development of new chemical sensors. The 2-iodophenyl group provides a convenient point of attachment for a receptor unit that can selectively bind to a target analyte.
In synthetic organic chemistry, iodo-substituted aromatic compounds are highly valuable building blocks. mdpi.comnih.gov The carbon-iodine bond is relatively weak and can be readily cleaved to form a new carbon-carbon or carbon-heteroatom bond through a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. nih.govresearchgate.net
Therefore, this compound is a versatile precursor for the synthesis of more complex molecules. It can be used to introduce the 1,3,4-oxadiazol-2(3H)-one moiety into a larger molecular framework, which could be of interest for the development of new pharmaceuticals, agrochemicals, or materials. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net The ability to perform selective chemical transformations on the iodophenyl ring opens up a vast chemical space for the creation of novel and functional molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-aryl-1,3,4-oxadiazol-2(3H)-ones, including derivatives like 5-(2-iodophenyl)-1,3,4-oxadiazol-2(3H)-one?
- Methodology :
- Hydrazide cyclization : Start with substituted benzoic acids (e.g., 3-ethylbenzoic acid) to form hydrazides, followed by cyclization using reagents like carbonyl diimidazole (CDI) or phosgene derivatives under basic conditions .
- Carbon dioxide route (CDR) : React hydrazides with CO₂ in ethanol under basic conditions to form oxadiazol-2-ones in high yields (89–97%) .
- Characterization : Use -NMR, -NMR, and LC-MS to confirm structure and purity (e.g., δ 12.56 ppm for NH in DMSO-d₆, parent ion detection in LC-MS) .
Q. How are spectroscopic techniques utilized to characterize 5-aryl-1,3,4-oxadiazol-2(3H)-ones?
- Key Techniques :
- NMR : Detect NH protons (δ 12.5–12.7 ppm in DMSO-d₆) and aromatic substituents (e.g., iodophenyl protons at δ 7.4–7.7 ppm). Coupling constants (e.g., ) confirm substituent geometry .
- LC-MS : Identify molecular ions (e.g., [M-H]⁻ at m/z 211.1 for 5-(3-cyclopropylphenyl) derivatives) and assess purity .
- X-ray crystallography : Resolve dihedral angles between oxadiazolone and aryl rings (e.g., 65.84° for oxadiargyl derivatives) to confirm 3D structure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 5-aryl-1,3,4-oxadiazol-2(3H)-ones?
- Methodology :
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance enzyme inhibition. For example:
| Substituent | Target (IC₅₀) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| 2-Cyanoethyl | MAO-B: 1.4 nM | >71,400 |
| 4-Methoxyphenyl | QR2: 0.57 μM | NRF2 activation at CD = 9.83 μM |
- Receptor selectivity : Modifying aryl groups (e.g., methoxynaphthyl) tunes melatonin receptor (MT1R/MT2R) binding. Functional assays using CHO-K1 cells and nonlinear regression (Hill coefficients) quantify selectivity .
Q. What methodologies assess the inhibitory kinetics of oxadiazolone derivatives against enzymes like MAO-B?
- Methodology :
- Competitive slow-binding assays : Pre-incubate inhibitors with MAO-B, measure residual activity via spectrophotometry (e.g., kynuramine oxidation). Compound 12a (5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-oxadiazolone) shows and , indicating tight binding .
- Ex vivo studies : Administer compounds orally (e.g., 1 mg/kg) and measure brain MAO-B inhibition over 24 hours. Reversibility is confirmed via activity recovery post-washout .
Q. How do computational and crystallographic studies elucidate the binding modes of oxadiazolones with target proteins?
- Methodology :
- Molecular docking : Align oxadiazolone scaffolds with Notum carboxylesterase active sites using software like AutoDock. The oxadiazolone ring interacts with catalytic serine residues, while aryl groups occupy hydrophobic pockets .
- X-ray crystallography : Resolve protein-ligand complexes (e.g., PDB entries) to identify hydrogen bonds (e.g., NH…O=C interactions) and π-stacking with aromatic residues .
Q. What strategies are used to design multi-target-directed ligands (MTDLs) based on oxadiazolone scaffolds for neurodegenerative diseases?
- Methodology :
- Hybridization : Combine oxadiazolone with resveratrol-derived moieties to target NRF2, MAO-B, and QR2. For example, 4e (5-[(E)-2-(4-methoxyphenyl)ethenyl]-oxadiazolone) activates NRF2 (CD = 9.83 μM) and inhibits hMAO-B (IC₅₀ = 8.05 μM) and QR2 (IC₅₀ = 0.57 μM) .
- Neurogenic assays : Test compounds in hippocampal progenitor cells (e.g., Neuro-2a) via BrdU incorporation. 4e promotes neurogenesis by 2.5-fold vs. controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
